molecular formula C31H46O4 B15252044 (2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

Cat. No.: B15252044
M. Wt: 482.7 g/mol
InChI Key: KPKYWYZPIVAHKU-QLCQRAPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through the death receptor-mediated pathway . This compound has garnered interest for its promising applications in cancer research and other scientific fields.

Preparation Methods

Polyporenic acid C is typically isolated from the fruiting bodies of Poria cocos using a combination of chromatographic techniques. The process involves extraction with organic solvents followed by purification using high-performance liquid chromatography (HPLC) and other chromatographic methods

Chemical Reactions Analysis

Polyporenic acid C undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Polyporenic acid C has a wide range of scientific research applications:

Comparison with Similar Compounds

Polyporenic acid C is unique among lanostane-type triterpenoids due to its specific structure and mechanism of action. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Properties

Molecular Formula

C31H46O4

Molecular Weight

482.7 g/mol

IUPAC Name

(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

InChI

InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,26+,29-,30-,31+/m1/s1

InChI Key

KPKYWYZPIVAHKU-QLCQRAPFSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O

Origin of Product

United States

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